2,4-Dimethoxy-6-(4-(methylsulfonyl)piperazin-1-yl)pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

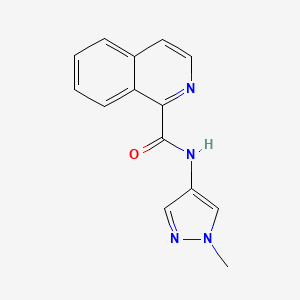

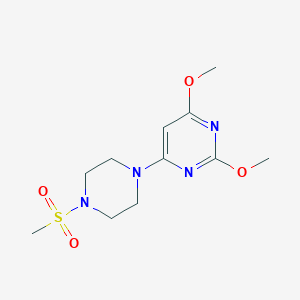

2,4-Dimethoxy-6-(4-(methylsulfonyl)piperazin-1-yl)pyrimidine is a chemical compound with the molecular formula C10H16N4O2 . It has been used in the synthesis of various pharmaceutical compounds . For instance, it has been used in the development of a highly potent PI3K alpha inhibitor for the treatment of advanced solid tumors .

Synthesis Analysis

The synthesis of 2,4-Dimethoxy-6-(4-(methylsulfonyl)piperazin-1-yl)pyrimidine involves several steps. One method involves the oxidation of 2-methylthio-4,6-dimethoxypyrimidine . Another method involves the use of carbodiimide chemistry for mass spectrometry (MS) analysis .Molecular Structure Analysis

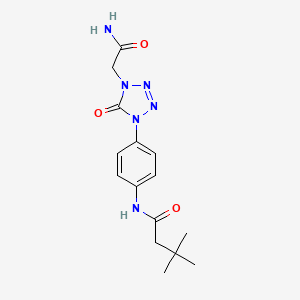

The molecular structure of 2,4-Dimethoxy-6-(4-(methylsulfonyl)piperazin-1-yl)pyrimidine is characterized by the presence of a pyrimidine ring substituted with two methoxy groups at positions 2 and 4, and a piperazine ring substituted with a methylsulfonyl group at position 6 .Chemical Reactions Analysis

2,4-Dimethoxy-6-(4-(methylsulfonyl)piperazin-1-yl)pyrimidine has been used in various chemical reactions. For instance, it has been used in the synthesis of PI3K inhibitors, where it could inhibit the phosphorylation of AKT in human cancer cells to modulate the cellular PI3K/AKT/mTOR pathway . It has also been used in the derivatization of carboxyl groups based on carbodiimide chemistry for mass spectrometry (MS) analysis .Physical And Chemical Properties Analysis

2,4-Dimethoxy-6-(4-(methylsulfonyl)piperazin-1-yl)pyrimidine has a molecular weight of 224.26 g/mol. It has one hydrogen bond donor and six hydrogen bond acceptors. Its exact mass and monoisotopic mass are 224.12732577 g/mol. It has a topological polar surface area of 59.5 Ų .Applications De Recherche Scientifique

Profiling of Free Fatty Acids

This compound has been used in the profiling of free fatty acids using liquid chromatography electrospray ionization tandem mass spectrometry (LC/ESI-MS/MS) after chemical derivatization . It improves ionization efficiency for analyzing FFAs .

Preparation of 4,6-dimethoxy-N-methylpyrimidin-2-amine

It may be used in the microwave-assisted preparation of 4,6-dimethoxy-N-methylpyrimidin-2-amine by reacting with methylamine .

Synthesis of 2′-pyrimidinecarbonylsulfonanilide Derivatives

This compound can be used to prepare 2′-pyrimidinecarbonylsulfonanilide derivatives with potent herbicidal activity .

4. Derivatization Reagent for Carboxyl Groups on Peptides 1-(2-Pyrimidyl)piperazine, a related compound, has been used as a derivatization reagent for the carboxyl groups on peptides .

Spectrophotometric Analysis of Phosphopeptides

In addition to derivatization, 1-(2-Pyrimidyl)piperazine has also been used in the spectrophotometric analysis of phosphopeptides .

Mécanisme D'action

Target of Action

Similar compounds have been known to target enzymes like phosphatidylinositol-3-kinase (pi3k), which is an important target in cancer due to the deregulation of the pi3k/akt signaling pathway in a wide variety of tumors .

Mode of Action

Based on its structural similarity to other compounds, it may interact with its target enzyme, potentially inhibiting its activity and leading to changes in cellular processes .

Biochemical Pathways

If its target is indeed pi3k, it could affect the pi3k/akt signaling pathway, which plays a crucial role in regulating the cell cycle and thus has implications in cancer .

Result of Action

If it acts as an inhibitor of pi3k, it could potentially halt the cell cycle, thereby inhibiting the growth of cancer cells .

Orientations Futures

The future directions of 2,4-Dimethoxy-6-(4-(methylsulfonyl)piperazin-1-yl)pyrimidine research could involve its further exploration as a potential therapeutic agent, given its role in the inhibition of the PI3K/AKT/mTOR pathway . Additionally, its use in the derivatization of carboxyl groups for MS analysis suggests potential applications in analytical chemistry .

Propriétés

IUPAC Name |

2,4-dimethoxy-6-(4-methylsulfonylpiperazin-1-yl)pyrimidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4O4S/c1-18-10-8-9(12-11(13-10)19-2)14-4-6-15(7-5-14)20(3,16)17/h8H,4-7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAVXZLLPZBWTLM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=C1)N2CCN(CC2)S(=O)(=O)C)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(benzo[d]isoxazol-3-yl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethanone](/img/structure/B2436688.png)

![3-{3-[Cyano(3-ethylphenyl)amino]propyl}imidazolidine-2,4-dione](/img/structure/B2436692.png)

![N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-9H-xanthene-9-carboxamide](/img/structure/B2436694.png)

![2-chloro-N-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide](/img/structure/B2436695.png)

![Ethyl 2-[2-[5-(4-methoxyphenyl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-3-yl]phenoxy]acetate](/img/structure/B2436696.png)

![2-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propane-1-sulfonamide](/img/structure/B2436701.png)

![6-[4-(4,6-Dimethylpyrimidin-2-yl)-1,4-diazepan-1-yl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2436703.png)